molecular formula C25H21BrN4O2S B2357419 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403837-07-0

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2357419
CAS RN: 403837-07-0
M. Wt: 521.43
InChI Key: XGJDLPSDEMVFIF-UHFFFAOYSA-N
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Description

The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a thioether group, a pyrazole ring, and a ketone group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The presence of characteristic peaks in these spectra can confirm the presence of the various functional groups in the molecule.


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The benzimidazole ring, for instance, is known to participate in a variety of reactions, including nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Identification of Derivative Compounds

Research conducted by Adnan, Hassan, and Thamer (2014) in the "Asian Journal of Research in Chemistry" and "Research Journal of Science and Technology" focused on synthesizing various heterocyclic compounds, including derivatives of oxazepine, pyrazole, and isoxazole, using related chemical structures. This study contributes to the understanding of the synthesis process of complex organic compounds related to the specified chemical (Adnan, Hassan, & Thamer, 2014).

Antimicrobial and Antitubercular Activities

A study in the "Journal of Young Pharmacists" by Venugopal, Sundararajan, and Choppala (2020) discussed the synthesis of a series of compounds similar in structure to the specified chemical. These compounds were evaluated for anti-tubercular activity, with some showing increased potency against Mycobacterium tuberculosis, highlighting the potential antimicrobial applications of such compounds (Venugopal, Sundararajan, & Choppala, 2020).

Antioxidant and Antimicrobial Properties

The "Egyptian Pharmaceutical Journal" published research by Bassyouni et al. (2012), which focused on the synthesis and evaluation of various derivatives for antioxidant and antimicrobial activities. This study provides insights into the potential therapeutic applications of compounds structurally related to the specified chemical (Bassyouni et al., 2012).

Synthesis and Biological Activity Studies

Other studies, such as those by Uma et al. (2017) in "Cogent Chemistry" and Reddy et al. (2010) in "Chemical & Pharmaceutical Bulletin," have focused on synthesizing and characterizing various derivatives, investigating their biological activities, including antibacterial and antifungal properties. These research efforts contribute to our understanding of the broad range of biological activities that these types of compounds can exhibit (Uma et al., 2017), (Reddy et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic routes and the study of its reactivity with various reagents. The flexibility of the thiosemicarbazone moiety, for instance, allows it to adopt a great diversity of coordination modes, which could be exploited in the design of new coordination compounds .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O2S/c1-32-19-12-8-17(9-13-19)23-14-22(16-6-10-18(26)11-7-16)29-30(23)24(31)15-33-25-27-20-4-2-3-5-21(20)28-25/h2-13,23H,14-15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDLPSDEMVFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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